A Technical Guide to 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one: Synthesis, Characterization, and Therapeutic Potential
A Technical Guide to 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one, a heterocyclic compound belonging to the pteridinone class. While specific biological data for this particular molecule is not extensively documented in publicly available literature, this guide synthesizes foundational knowledge of its chemical properties, a detailed synthesis protocol, and an in-depth exploration of the therapeutic potential of the broader dihydropteridinone scaffold. Drawing on extensive research into structurally similar analogs, we will explore potential mechanisms of action, structure-activity relationships, and prospective applications in drug discovery, particularly in oncology. This document serves as a critical resource for researchers investigating novel kinase inhibitors and other targeted therapeutic agents.
Introduction: The Pteridinone Scaffold in Medicinal Chemistry
Pteridines, bicyclic heteroaromatic compounds composed of fused pyrimidine and pyrazine rings, are a cornerstone of numerous biological processes.[1] Naturally occurring derivatives function as enzymatic cofactors and signaling molecules, highlighting the inherent biological relevance of this structural motif.[1] In medicinal chemistry, the pteridinone core has emerged as a "privileged scaffold," amenable to synthetic modification to generate potent and selective inhibitors of various therapeutic targets.
Notably, dihydropteridinone derivatives have been the subject of intensive investigation, leading to the discovery of potent inhibitors of key enzymes implicated in cancer and inflammatory diseases.[2][3][4][5][6][7] These include Polo-like kinase 1 (PLK1), Bruton's tyrosine kinase (BTK), and heat shock protein 90 (Hsp90), among others.[3][5][6][7][8] The therapeutic potential of pteridinone-based compounds is underscored by the FDA approval of drugs like methotrexate and pralatrexate for cancer treatment.[1] This guide focuses on a specific, less-studied member of this class, 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one, providing a framework for its synthesis and potential biological evaluation.
Compound Profile: 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one
A clear understanding of the physicochemical properties of a compound is fundamental to its study and application. Here, we summarize the key identifiers for 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one.
| Property | Value | Source |
| CAS Number | 501439-14-1 | [9] |
| Molecular Formula | C12H17ClN4O | [9] |
| Molecular Weight | 268.74 g/mol | [9] |
| IUPAC Name | 2-chloro-8-(3-methylbutyl)-7-methyl-7,8-dihydropteridin-6(5H)-one | N/A |
Synthesis and Characterization
The synthesis of 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one can be achieved through a reductive cyclization strategy. The following protocol is based on established synthetic routes for this compound class.[9]
Synthetic Workflow
The synthesis involves a two-stage process, beginning with the reduction of a nitro-pyrimidine precursor, followed by in-situ cyclization to form the dihydropteridinone ring system.
Caption: Synthetic workflow for 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one.
Detailed Experimental Protocol
Materials:
-
Methyl N-(2-chloro-5-nitropyrimidin-4-yl)-N-(3-methylbutyl)alaninate (16.2 g, 49 mmol)
-
Iron powder (6.9 g, 123 mmol)
-
Glacial acetic acid (165 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Sodium sulfate
-
Isopropyl ether
-
Celite
Procedure:
-
A mixture of methyl N-(2-chloro-5-nitropyrimidin-4-yl)-N-(3-methylbutyl)alaninate (16.2 g, 49 mmol), iron powder (6.9 g, 123 mmol), and glacial acetic acid (165 mL) is heated at 60°C for 2 hours.[9]
-
The reaction mixture is then filtered while hot over celite and washed with hot acetic acid (40 mL) followed by ethyl acetate (250 mL).[9]
-
The filtrate is evaporated, and the residue is taken up in ethyl acetate.[9]
-
The organic layer is washed twice with saturated aqueous sodium bicarbonate solution, followed by brine.[9]
-
The solution is dried over sodium sulfate and evaporated.[9]
-
The residue is triturated with hot isopropyl ether to yield the titled product (yield: 61%).[9]
Characterization Data
-
¹H NMR (300MHz, CDCl₃): δ 0.92-1.01 (m, 7H), 1.43-1.75 (m, 5H), 3.01-3.20 (m, 1H), 4.10-4.25 (m, 2H), 7.63 (s, 1H), 9.13 (s, 1H).[9]
Interpretation of ¹H NMR Data: The spectrum shows characteristic signals for the isopentyl group (multiplets between 0.92-1.75 ppm) and the methyl group on the dihydropteridinone ring. The singlets at 7.63 and 9.13 ppm likely correspond to protons on the pteridinone core and an amide proton, respectively.
Analytical Methods for Pteridine Analogs
For further characterization and quantification in biological matrices, High-Performance Liquid Chromatography (HPLC) is the most common analytical method.[10][11][12] Given the fluorescent nature of many pteridine compounds, fluorescence detection can offer high sensitivity.[10][11][13] Mass spectrometry (MS) coupling provides enhanced specificity and structural information.[10][13] Due to the potential instability of di- and tetrahydro- forms, sample preparation may require an oxidation step or the use of reducing agents for stabilization.[13]
Biological Activity and Therapeutic Potential (Inferred from Analogs)
While direct biological activity data for CAS 501439-14-1 is sparse, the dihydropteridinone scaffold is a well-established pharmacophore in drug discovery. The following sections explore the likely therapeutic potential of 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one based on the activities of its structural analogs.
Potential as Kinase Inhibitors
The most prominent application of dihydropteridinone derivatives is in the development of kinase inhibitors for oncology.
-
Polo-like Kinase 1 (PLK1) Inhibition: Several studies have reported the design and synthesis of pteridinone derivatives as potent PLK1 inhibitors.[5][6][7] These compounds have demonstrated antiproliferative effects in various cancer cell lines, inducing apoptosis and cell cycle arrest.[5][6][7]
-
Bruton's Tyrosine Kinase (BTK) Inhibition: Pteridine-7(8H)-one derivatives have been identified as potent and selective covalent inhibitors of BTK, a key target in B-cell malignancies.[3]
-
Hsp90 Inhibition: A series of 5-substituted 2-amino-4-chloro-7,8-dihydropteridin-6(5H)-ones have been identified as potent and selective inhibitors of Hsp90, demonstrating nanomolar potency in cancer cell lines.[8]
The structural features of 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one, including the chloro-substituent and the lipophilic isopentyl group, are consistent with moieties found in active kinase inhibitors, suggesting it may also exhibit such activity.
Structure-Activity Relationships (SAR)
SAR studies on dihydropteridinone analogs provide valuable insights for the potential optimization of 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one.
Caption: Key positions for SAR studies on the dihydropteridinone scaffold.
-
Substitutions at the C2 position: The amine chain length at the C2 position has been shown to be crucial for modulating antitumor activity.
-
Substitutions at the N8 position: The nature of the substituent at the N8 position, such as the isopentyl group in the title compound, can significantly influence lipophilicity and, consequently, cell permeability and pharmacokinetic properties.
-
Substitutions at the C7 position: The methyl group at the C7 position can influence the conformational flexibility of the ring system and its interaction with the target protein.
Proposed Research Directions
Given the rich pharmacology of the dihydropteridinone class, 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one represents a valuable starting point for further investigation.
-
Kinase Profiling: A broad-panel kinase screen would be the logical first step to identify potential protein targets.
-
Antiproliferative Assays: Evaluation against a panel of cancer cell lines would provide initial data on its potential as an anticancer agent.
-
Lead Optimization: Should promising activity be identified, the synthesis of analogs with modifications at the C2, N8, and C7 positions could be undertaken to explore and optimize the SAR.
Conclusion
2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one is a readily synthesizable member of the medicinally important dihydropteridinone class. While specific biological data for this compound remains to be published, the extensive body of research on its structural analogs strongly suggests its potential as a kinase inhibitor or modulator of other therapeutically relevant targets. This guide provides the foundational chemical knowledge and a strategic framework for researchers and drug development professionals to unlock the therapeutic potential of this and related compounds. The detailed synthesis protocol and discussion of inferred biological activity based on robust analog data offer a solid starting point for new research endeavors in this promising area of medicinal chemistry.
References
- Structure-activity relationships for dihydropteridinone interactions with kinases and bromodomains and structural comparison of inhibitor binding modes. (n.d.).
- Discovery of Pteridine-7(8 H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK). (2022). Journal of Medicinal Chemistry, 65(3), 2694–2709.
- 2-Chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one synthesis. (n.d.). Chemicalbook.
- Design, synthesis, and biological evaluation of novel dihydropteridone derivatives possessing oxadiazoles moiety as potent inhibitors of PLK1. (n.d.).
- Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
- Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4. (2021). New Journal of Chemistry, 46(1), 234-247.
- Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. (2021). International Journal of Molecular Sciences, 22(16), 8758.
- Synthesis and biological activity of 8-oxadihydropteridines. (1979). Journal of Medicinal Chemistry, 22(6), 741–743.
- Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4. (2021). New Journal of Chemistry.
- Determination of pteridines in biological samples with an emphasis on their stability. (2013). Bioanalysis, 5(18), 2307–2326.
- Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. (2018). Medicinal Research Reviews, 39(2), 575-611.
- Cas 501439-14-1,2-Chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one. (n.d.). LookChem.
- A Comparative Guide to the Cross-Validation of Analytical Methods for Pteridine Quantific
- SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. (2019). World Journal of Pharmaceutical and Medical Research.
- A Comparative Guide to Pteridine Quantification Methods for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Synthesis and Fluorescence Characterization of Pteridine Adenosine Nucleoside Analogs for DNA Incorporation. (2001).
- Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (2004). Journal of Medicinal Chemistry, 47(11), 2716–2724.
- Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Deriv
- Synthesis and structure-activity relationship studies of novel dihydropyridones as androgen receptor modulators. (2013). Journal of Medicinal Chemistry, 56(21), 8280–8297.
- Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Al. (2022). Molecules, 27(19), 6235.
- Synthesis and biological evaluation of new series 1,4-dihydropyridines. (n.d.). Semantic Scholar.
- Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(10), 2860–2864.
- Structure Activity Rel
- 6-Hydroxymethyl-7,8-Dihydropterin. (n.d.). PubChem.
- Dihydropteridinones, method for the production and use thereof in the form of drugs. (n.d.).
Sources
- 1. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Pteridine-7(8 H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one synthesis - chemicalbook [chemicalbook.com]
- 10. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]

